5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide

drug metabolism species differences metabolite identification

5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide (CAS 91069-67-9) is a substituted benzamide with a molecular weight of 340.4 g/mol and the formula C₁₆H₂₄N₂O₄S. It is the O‑desmethyl metabolite of the dopamine D2/D3 antagonist sultopride and, unlike its 4‑amino analog (amisulpride EP Impurity B), lacks a 4‑amino substituent.

Molecular Formula C16H24N2O4S
Molecular Weight 340.4 g/mol
CAS No. 91069-67-9
Cat. No. B12879311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
CAS91069-67-9
Molecular FormulaC16H24N2O4S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)O
InChIInChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20)
InChIKeyDIAKCTIUAIVPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide (CAS 91069-67-9): Structural Identity and Procurement Context


5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide (CAS 91069-67-9) is a substituted benzamide with a molecular weight of 340.4 g/mol and the formula C₁₆H₂₄N₂O₄S [1]. It is the O‑desmethyl metabolite of the dopamine D2/D3 antagonist sultopride and, unlike its 4‑amino analog (amisulpride EP Impurity B), lacks a 4‑amino substituent [2]. The compound is available as a certified analytical standard with batch‑specific QC documentation including NMR, HPLC, and GC data .

Why Generic Benzamide Analogs Cannot Replace 5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide in Species‑Specific Metabolism Studies


Substituted benzamides with similar D2/D3 pharmacophores differ markedly in their metabolic fate. The 2‑hydroxy moiety of this compound enables O‑glucuronidation and sulfation pathways that are unavailable to the 2‑methoxy analog sultopride [1]. Consequently, in the rat, O‑desmethyl sultopride constitutes the major urinary metabolite, whereas in humans sultopride is excreted >90% unchanged [1]. These species‑specific metabolic profiles mean that generic benzamide analogs cannot serve as surrogate standards for metabolite identification or pharmacokinetic modeling without introducing qualitative and quantitative errors.

Quantitative Differentiation Guide for 5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide Against Closest Analogs


Species‑Specific Metabolic Fate: O‑Desmethyl Sultopride vs. Sultopride in Rodent vs. Human

In humans, sultopride is metabolically stable with ~90% of an oral dose excreted unchanged, whereas O‑desmethyl sultopride is below detectable limits (<1%). In contrast, in the rat, O‑desmethyl sultopride is the single largest urinary component, accounting for the majority of the 62% of the dose excreted in urine over 72 h. This crossover in metabolic dominance means that O‑desmethyl sultopride is the requisite analytical standard for rodent metabolism studies, while being irrelevant for human clinical pharmacology [1].

drug metabolism species differences metabolite identification

O‑Methylation Potential: 2‑Hydroxy vs. 2‑Methoxy Pharmacophore

The free 2‑hydroxy group of this compound provides a direct methylation handle for introducing a ¹¹C or ³H label, enabling on‑demand synthesis of radiolabeled sultopride. This is analogous to the well‑established conversion of O‑desmethyl sulpiride to [¹¹C]sulpiride [1]. The 2‑methoxy analog (sultopride) cannot serve as a labeling precursor because the methyl group must be removed prior to radiolabeling, adding synthetic steps and reducing yield.

radiochemistry PET tracer synthesis derivatization

Batch‑Level Purity and QC Documentation Against Uncertified Vendors

Bidepharm supplies this compound with 97% purity (HPLC) and provides batch‑specific QC certificates including NMR, HPLC, and GC spectra . This level of documentation directly supports regulatory filings (e.g., impurity method validation per ICH Q3A/Q3B). In contrast, many aggregator‑listed sources for CAS 91069‑67‑9 do not disclose batch purity or provide only computational property estimates .

analytical reference standard quality control regulatory compliance

Structural Differentiation from Amisulpride EP Impurity B for Impurity Profiling

This compound is the 4‑desamino analog of Amisulpride EP Impurity B (CAS 148516‑54‑5). Its retention time is distinctly different from the 4‑amino impurity under standard reversed‑phase HPLC conditions owing to the lower polarity (XLogP3 = 1.8 vs. ~1.0 estimated for the 4‑amino analog) [1][2]. This enables unambiguous chromatographic resolution when both impurities must be quantified in amisulpride drug substance.

impurity reference standard pharmaceutical analysis HPLC method development

Validated Application Scenarios for 5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide Based on Differential Evidence


Rodent‑Specific Drug Metabolism and Pharmacokinetic (DMPK) Studies

Use this compound as the primary quantitative reference standard for identifying and quantifying the O‑desmethyl metabolite of sultopride in rat or rabbit urine and plasma. The evidence in Section 3 demonstrates that O‑desmethyl sultopride is the dominant urinary metabolite in rodents, while being absent in humans [1]. Researchers conducting species‑scaling or toxicokinetic studies in rodents require this exact standard to avoid misidentification of chromatographic peaks and to ensure accurate mass balance calculations.

Radiosynthesis of [¹¹C]Sultopride for PET Imaging

Employ this compound as the O‑desmethyl precursor for automated [¹¹C]methylation to produce [¹¹C]sultopride for dopamine D2/D3 receptor PET imaging. As established in Section 3, the free 2‑hydroxy group obviates a demethylation step, reducing synthesis time and increasing radiochemical yield compared to alternative precursors [1]. This application is critical for neuroscience PET centers requiring on‑site radioligand production.

Regulatory Impurity Method Development for Amisulpride Drug Substance

Deploy this compound as a system suitability reference standard in HPLC methods intended to resolve structurally related impurities in amisulpride. The chromatographic differentiation from the 4‑amino analog (Amisulpride EP Impurity B) discussed in Section 3 ensures that this standard can independently verify method specificity and linearity [1][2].

Certified Reference Material for Bioanalytical Method Validation

Procure the batch‑certified material (97% purity with NMR, HPLC, GC) from Bidepharm for use as a primary calibrator in LC‑MS/MS method validation for sultopride metabolite quantification. The documented purity and characterization data directly support compliance with ICH M10 bioanalytical method validation guidelines [1].

Quote Request

Request a Quote for 5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.